rac-tert-butyl (2R,3S)-3-amino-2-ethylpyrrolidine-1-carboxylate, trans
Overview
Description
tert-Butyl (2R,3S)-3-amino-2-ethylpyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl group, an amino group, and an ethyl group attached to a pyrrolidine ring. The stereochemistry of the compound is defined by the (2R,3S) configuration, indicating the specific spatial arrangement of the substituents around the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl (2R,3S)-3-amino-2-ethylpyrrolidine-1-carboxylate, trans typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced using tert-butyl chloroformate in the presence of a base, such as triethylamine, under mild conditions.
Introduction of the Amino Group: The amino group can be introduced through a reductive amination reaction using an appropriate amine and a reducing agent, such as sodium cyanoborohydride.
Introduction of the Ethyl Group: The ethyl group can be introduced through an alkylation reaction using an ethyl halide and a strong base, such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2R,3S)-3-amino-2-ethylpyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents, such as lithium aluminum hydride or sodium borohydride, to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group. Common reagents for substitution reactions include alkyl halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, and bases under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield amines or alcohols, and substitution may yield alkylated or acylated derivatives.
Scientific Research Applications
tert-Butyl (2R,3S)-3-amino-2-ethylpyrrolidine-1-carboxylate has various scientific research applications, including:
Mechanism of Action
The mechanism of action of rac-tert-butyl (2R,3S)-3-amino-2-ethylpyrrolidine-1-carboxylate, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism of action depends on the specific context and application of the compound .
Comparison with Similar Compounds
tert-Butyl (2R,3S)-3-amino-2-ethylpyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl (2R,3S)-3-amino-2-methylpyrrolidine-1-carboxylate: This compound has a similar structure but with a methyl group instead of an ethyl group.
tert-Butyl (2R,3S)-3-amino-2-propylpyrrolidine-1-carboxylate: This compound has a similar structure but with a propyl group instead of an ethyl group.
tert-Butyl (2R,3S)-3-amino-2-isopropylpyrrolidine-1-carboxylate: This compound has a similar structure but with an isopropyl group instead of an ethyl group.
The uniqueness of rac-tert-butyl (2R,3S)-3-amino-2-ethylpyrrolidine-1-carboxylate, trans lies in its specific stereochemistry and the presence of the ethyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
tert-butyl (2R,3S)-3-amino-2-ethylpyrrolidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-5-9-8(12)6-7-13(9)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPYKOTYYOFJRY-DTWKUNHWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(CCN1C(=O)OC(C)(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@H](CCN1C(=O)OC(C)(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2044706-37-6 | |
Record name | rac-tert-butyl (2R,3S)-3-amino-2-ethylpyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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